2-(4-Chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
2-(4-Chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
37666-23-2
VCID:
VC0447915
InChI:
InChI=1S/C17H13ClN2O2S/c18-13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21)
SMILES:
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Molecular Formula:
C17H13ClN2O2S
Molecular Weight:
344.8g/mol
2-(4-Chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
CAS No.: 37666-23-2
Main Products
VCID: VC0447915
Molecular Formula: C17H13ClN2O2S
Molecular Weight: 344.8g/mol
CAS No. | 37666-23-2 |
---|---|
Product Name | 2-(4-Chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Molecular Formula | C17H13ClN2O2S |
Molecular Weight | 344.8g/mol |
IUPAC Name | 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C17H13ClN2O2S/c18-13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21) |
Standard InChIKey | VPFOHMMLGUXLCX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
PubChem Compound | 675214 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume